(7,8-Difluoro-2-methoxyquinolin-4-yl)methanol
Description
Properties
IUPAC Name |
(7,8-difluoro-2-methoxyquinolin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO2/c1-16-9-4-6(5-15)7-2-3-8(12)10(13)11(7)14-9/h2-4,15H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYGHEJPTKXFDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC(=C2F)F)C(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676350 | |
| Record name | (7,8-Difluoro-2-methoxyquinolin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1125702-54-6 | |
| Record name | 7,8-Difluoro-2-methoxy-4-quinolinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1125702-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (7,8-Difluoro-2-methoxyquinolin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(7,8-Difluoro-2-methoxyquinolin-4-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H8F2N2O2
- Molecular Weight : 224.18 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound's structure allows it to engage in hydrogen bonding and π-π interactions with aromatic residues in proteins, which can modulate enzyme activities and receptor functions.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated its efficacy against various cancer cell lines, including HeLa and MCF-7, with IC50 values indicating potent cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 5.0 | Apoptosis induction via caspase activation |
| MCF-7 | 6.5 | Cell cycle arrest at G2/M phase |
The compound was shown to induce apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers such as Bax and caspase-3, along with a decrease in anti-apoptotic Bcl-2 levels .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro studies reported effective inhibition against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1 × 10^-4 mg/mL |
| Escherichia coli | 1 × 10^-5 mg/mL |
| Pseudomonas aeruginosa | 1 × 10^-6 mg/mL |
The compound's mechanism of action against bacteria involves disruption of cellular membranes and interference with metabolic pathways .
Case Study 1: Anticancer Efficacy
A recent study investigated the effects of this compound on human ovarian carcinoma cells. The results showed that treatment led to significant cell death and reduced tumor growth in vivo. The study utilized flow cytometry to analyze cell cycle progression and confirmed apoptosis through annexin V staining .
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial effects of the compound against multi-drug resistant strains. The findings revealed that this compound exhibited superior activity compared to traditional antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula:
- Molecular Formula : C10H8F2N2O2
- CAS Number : 1125702-54-6
The structure features a quinoline core substituted with difluoro and methoxy groups, which enhances its biological activity.
Medicinal Chemistry Applications
-
Antimicrobial Activity
- Studies have indicated that derivatives of quinoline compounds exhibit notable antimicrobial properties. Specifically, (7,8-difluoro-2-methoxyquinolin-4-yl)methanol has been evaluated for its effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of fluorine atoms in the structure is believed to enhance the compound's interaction with microbial targets.
-
Anticancer Research
- Research has shown that quinoline derivatives can possess anticancer properties. For instance, compounds similar to this compound have been synthesized and tested for their ability to inhibit cancer cell proliferation . The mechanism often involves the modulation of key signaling pathways related to cell growth and apoptosis.
-
Enzyme Inhibition
- The compound has been explored for its potential as an inhibitor of specific enzymes involved in cancer progression and other diseases. Studies suggest that modifications in the quinoline structure can lead to varying degrees of enzyme inhibition, making it a candidate for drug development targeting specific pathways .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler quinoline precursors. The incorporation of fluorine atoms is achieved through selective fluorination techniques which are crucial for enhancing biological activity .
Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Nucleophilic substitution | Fluorinated aniline |
| 2 | Methoxylation | Methanol under acidic conditions |
| 3 | Reduction | Lithium aluminum hydride |
Case Studies
-
Antimicrobial Efficacy
- A study highlighted the antimicrobial efficacy of synthesized quinoline derivatives against both Gram-positive and Gram-negative bacteria. Compounds were screened using well diffusion methods, revealing that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis .
- Anticancer Activity Assessment
- Enzyme Inhibition Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogen Substituent Effects
Fluorine and chlorine substituents significantly alter physicochemical and biological properties. For example:
*Predicted using fragment-based methods.
- Electronegativity and Stability : Fluorine’s high electronegativity increases the compound’s polarity and oxidative stability compared to chlorine, which may reduce off-target interactions in biological systems .
- Lipophilicity : Chlorine’s larger atomic radius and lower electronegativity contribute to higher LogP values, reducing aqueous solubility but enhancing membrane permeability .
Methoxy vs. Methyl Substituents
The methoxy group (-OMe) at position 2 contrasts with methyl (-CH3) groups in analogs like 7,8-dichloro-2-methylquinolin-4-one :
- Electronic Effects: Methoxy is a stronger electron-donating group, increasing quinoline ring electron density, which may enhance π-π stacking or hydrogen-bond acceptor capacity.
- Solubility : Methoxy derivatives generally exhibit improved aqueous solubility due to polarity, whereas methyl groups favor hydrophobic interactions .
Hydroxymethyl vs. Ketone Functionality
Replacing the hydroxymethyl group with a ketone (e.g., methanone derivatives in ) alters molecular interactions:
- Hydrogen Bonding: The -CH2OH group can donate and accept hydrogen bonds, improving solubility and target binding.
- Reactivity : Hydroxymethyl groups may undergo oxidation to carboxylic acids or participate in esterification, while ketones are less reactive under physiological conditions .
Toxicity Considerations
Methanol’s inherent toxicity (e.g., metabolic conversion to formic acid) is well-documented . However, when incorporated into a larger quinoline framework, systemic toxicity may be mitigated due to reduced volatility and altered pharmacokinetics.
Preparation Methods
Starting Materials and Precursors
The synthesis often begins with halogenated quinoline derivatives or their precursors, such as 7,8-difluoroquinoline or 7,8-difluoro-2-chloroquinoline, which provide the fluorine atoms in the target positions. The methoxy group is introduced by methylation of a hydroxyl precursor or by nucleophilic substitution on a chloroquinoline intermediate.
Key Synthetic Steps
Step 1: Synthesis of 7,8-Difluoro-2-methoxyquinoline
This step involves the substitution of a suitable leaving group (e.g., chlorine) at position 2 with a methoxy group. The reaction is typically carried out under nucleophilic aromatic substitution conditions using methoxide ions.
Step 2: Introduction of the Hydroxymethyl Group at Position 4
The 4-position is functionalized by converting a suitable precursor (e.g., 4-chloro or 4-formyl quinoline derivative) to the hydroxymethyl group. This can be achieved by:
- Reduction of a 4-formyl intermediate using mild reducing agents such as sodium borohydride.
- Nucleophilic substitution of a 4-chloro group with formaldehyde derivatives or hydroxymethylating agents.
Step 3: Purification and Characterization
After synthesis, the compound is purified by standard organic chemistry methods such as column chromatography. Characterization is done using NMR, mass spectrometry, and elemental analysis to confirm structure and purity.
Detailed Research Findings and Data
While specific detailed synthetic procedures for this compound are limited in open literature, related quinoline derivatives have been synthesized using palladium-catalyzed coupling reactions and nucleophilic aromatic substitution, as reported in advanced synthetic methodologies for functionalized quinolines.
Example Synthetic Route (Inferred from Related Compounds)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Nucleophilic aromatic substitution | 7,8-difluoro-2-chloroquinoline + sodium methoxide, reflux in methanol | 7,8-difluoro-2-methoxyquinoline |
| 2 | Formylation at position 4 | Vilsmeier-Haack reaction or lithiation + DMF | 7,8-difluoro-2-methoxyquinoline-4-carbaldehyde |
| 3 | Reduction | Sodium borohydride in methanol or ethanol | This compound |
| 4 | Purification | Silica gel chromatography | Pure target compound |
Analytical Data (Typical for Confirmation)
| Technique | Data/Result |
|---|---|
| 1H NMR | Signals consistent with methoxy, aromatic protons, and hydroxymethyl group |
| 13C NMR | Peaks corresponding to quinoline carbons, methoxy carbon, and hydroxymethyl carbon |
| Mass Spectrometry | Molecular ion peak at m/z = 225.19 (Molecular weight) |
| Elemental Analysis | Consistent with C11H9F2NO2 composition |
Notes on Alternative Synthetic Approaches
Palladium-Catalyzed Coupling Reactions: For complex quinoline derivatives, Pd-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) is often employed to assemble the quinoline framework with desired substitutions.
Halogen Exchange and Functional Group Interconversion: Starting from halogenated quinolines, functional groups can be interconverted via nucleophilic aromatic substitution or metal-catalyzed coupling to install methoxy and hydroxymethyl groups.
Use of Protecting Groups: In multi-step syntheses, protecting groups may be used to safeguard sensitive functionalities during transformations.
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | Methoxy substitution at C-2 on chloroquinoline | Straightforward, well-established | Requires activated halide, harsh conditions possible |
| Formylation + Reduction | Introduce aldehyde at C-4, then reduce to hydroxymethyl | High regioselectivity | Multi-step, requires careful control |
| Pd-Catalyzed Coupling | Assembly of quinoline core with substitutions | Versatile, allows complex modifications | Requires expensive catalysts, optimization needed |
Q & A
Q. What experimental designs are critical for studying pH-dependent fluorescence properties of this compound?
- Methodological Answer : Design a multifactorial experiment varying pH (2–10), solvent polarity (methanol/water ratios), and temperature (25–37°C). Use a central composite design (CCD) to model fluorescence intensity (λex 350 nm, λem 450 nm) and identify optimal conditions for bioimaging applications .
Data Contradiction & Reproducibility
Q. How can researchers address discrepancies in reported synthetic yields for this compound?
- Methodological Answer : Yield variations (>20% difference) often stem from purification methods. Compare column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (ethyl acetate/hexane). Publish detailed procedural metadata (e.g., gradient elution rates, drying times) to enhance reproducibility .
Q. What statistical approaches validate contradictory results in structure-activity relationship (SAR) studies?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to SAR datasets. For example, if logP and hydrogen-bond donor count correlate inconsistently with activity, PCA can isolate confounding variables (e.g., steric effects from the methoxy group) .
Ethical & Reporting Standards
Q. How should researchers report negative or inconclusive data for this compound in publications?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
